molecular formula C8H7N3O3 B2857090 4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 37800-04-7

4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No.: B2857090
CAS No.: 37800-04-7
M. Wt: 193.162
InChI Key: KAFMRRZHGGINJG-UHFFFAOYSA-N
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Description

4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound belonging to the family of pyrazolopyridines. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a hydroxyl group at the 4-position, a methyl group at the 1-position, and a carboxylic acid group at the 5-position. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate. This reaction proceeds through a series of steps, including cyclization and subsequent functional group modifications, to yield the desired compound . The reaction conditions often involve the use of glacial acetic acid as a solvent and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions include ketones, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in binding to enzymes and receptors, thereby modulating their activity. The compound’s structure allows it to interact with nucleic acids and proteins, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and carboxylic acid groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-methyl-4-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-11-7-4(3-10-11)6(12)5(2-9-7)8(13)14/h2-3H,1H3,(H,9,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFMRRZHGGINJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37800-04-7
Record name 4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
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